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Compound of Interest

Compound Name: Astragaloside I

Cat. No.: B600224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Astragaloside I, a key bioactive

saponin isolated from Astragalus membranaceus. The document details its chemical

synonyms, pharmacological activities, and underlying molecular mechanisms, with a focus on

quantitative data and detailed experimental protocols to support further research and

development.

Chemical Identity and Synonyms
Astragaloside I is a triterpenoid saponin with the chemical formula C45H72O16 and a

molecular weight of 869.04 g/mol . It is crucial for researchers to be aware of its various

synonyms to ensure comprehensive literature searches and accurate identification of the

compound.

Table 1: Synonyms and Identifiers for Astragaloside I
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Identifier Type Identifier

Systematic Name

(3β,6α,16β,20R,24S)-3-[(2,3-di-O-acetyl-β-D-

xylopyranosyl)oxy]-16,25-dihydroxy-20,24-

epoxy-9,19-cyclolanostan-6-yl β-D-

glucopyranoside

Common Synonyms Cyclosieversioside B, Astrasieversianin IV

Abbreviated Synonyms AS-I, AST-I[1]

CAS Number 84680-75-1

Pharmacological Activities and Quantitative Data
Astragaloside I exhibits a range of pharmacological activities, with notable effects on

osteogenesis, inflammation, and neuroprotection. This section summarizes the available

quantitative data related to these activities.

Table 2: Quantitative Data on the Bioactivity of Astragaloside I

Biological

Activity
Assay/Model Parameter Value Reference

Pro-osteogenic

Activity
MC3T3-E1 cells

Effective

Concentration
10-40 µM [1]

Pro-osteogenic

Activity
MC3T3-E1 cells

Effective

Concentration
10-60 µg/ml [2]

Neuroprotection PC12 cells
Effective

Concentration
50 µM

Anti-

inflammatory

LPS-stimulated

BV-2 microglial

cells

Dose-dependent

inhibition of NO

and TNF-α

Not specified [3]

Table 3: Pharmacokinetic Parameters of a Related Compound, Astragaloside IV (for

reference)
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Parameter Value Species Dosage Reference

Cmax
991.5 ± 116.99

µg/L
Rat

10 mg/kg (oral

abemaciclib

alone)

[4]

AUC
24.49 ± 2.86

µg/mL·h
Rat

10 mg/kg (oral

abemaciclib

alone)

t1/2 19.85 ± 4.65 h Rat

10 mg/kg (oral

abemaciclib

alone)

Cmax (with AS-

IV)

1630 ± 147.85

µg/L
Rat

10 mg/kg (oral

abemaciclib) +

50 mg/kg AS-IV

AUC (with AS-IV)
36.38 ± 4.23

µg/mL·h
Rat

10 mg/kg (oral

abemaciclib) +

50 mg/kg AS-IV

Oral

Bioavailability
3.66% Rat 20 mg/kg (oral)

Signaling Pathways Modulated by Astragaloside I
Astragaloside I exerts its biological effects by modulating several key intracellular signaling

pathways. Understanding these pathways is critical for elucidating its mechanism of action and

identifying potential therapeutic targets.

Wnt/β-catenin Signaling Pathway
Astragaloside I has been shown to stimulate osteoblast differentiation through the activation of

the Wnt/β-catenin signaling pathway. This pathway is crucial for bone formation and

homeostasis.
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Wnt/β-catenin signaling pathway activation by Astragaloside I.
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PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade influenced by astragalosides,

playing a role in cell survival, proliferation, and differentiation. Astragaloside has been shown to

promote osteogenic differentiation of pre-osteoblasts through this pathway.
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PI3K/Akt signaling pathway modulation by Astragaloside I.
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MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular

processes, including cell proliferation, differentiation, and apoptosis. Isoastragaloside I, a
related compound, has been shown to inhibit the activation of MAPKs in the context of

neuroinflammation.
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MAPK signaling pathway and its inhibition by Astragaloside I.
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NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.

Isoastragaloside I has been found to inhibit NF-κB activation, thereby reducing the production

of pro-inflammatory mediators.
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NF-κB signaling pathway and its inhibition by Astragaloside I.
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Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

investigate the bioactivities of Astragaloside I.

High-Performance Liquid Chromatography (HPLC) for
Quantification
This protocol describes a general method for the quantification of Astragaloside I in plant

extracts or other matrices.

Instrumentation and Conditions:

HPLC System: Agilent 1260 Infinity or equivalent, equipped with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile (A) and water (B).

0-20 min, 30-50% A

20-30 min, 50-70% A

30-35 min, 70-30% A

Flow Rate: 1.0 mL/min.

Detection Wavelength: 203 nm.

Injection Volume: 20 µL.

Column Temperature: 30°C.

Procedure:

Standard Preparation: Prepare a stock solution of Astragaloside I standard (1 mg/mL) in

methanol. Create a series of calibration standards by diluting the stock solution with

methanol to concentrations ranging from 10 to 500 µg/mL.
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Sample Preparation:

For plant material: Weigh 1.0 g of powdered sample and extract with 50 mL of 70%

ethanol using ultrasonication for 30 minutes.

Filter the extract through a 0.45 µm membrane filter.

Analysis: Inject the standards and samples into the HPLC system.

Quantification: Construct a calibration curve by plotting the peak area against the

concentration of the standards. Determine the concentration of Astragaloside I in the

samples from the calibration curve.

Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Astragaloside I on a given cell line.

Materials:

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Cell culture medium

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and

incubate for 24 hours.

Treatment: Treat the cells with various concentrations of Astragaloside I (e.g., 0, 10, 20, 40,

80, 160 µM) and incubate for 24, 48, or 72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Calculation: Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression of key proteins in a signaling pathway

after treatment with Astragaloside I.

Procedure:

Protein Extraction: Treat cells with Astragaloside I for the desired time, then lyse the cells in

RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% or 12% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the

proteins of interest (e.g., β-catenin, p-Akt, p-ERK, NF-κB p65) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Analysis: Quantify the band intensities using densitometry software and normalize to a

loading control (e.g., β-actin or GAPDH).

Animal Study: Diabetic Nephropathy Model
This protocol outlines a general procedure for evaluating the therapeutic effects of

Astragaloside I in a mouse model of diabetic nephropathy.

Animal Model:

Strain: db/db mice (a model for type 2 diabetes) and their wild-type littermates (db/m) are

commonly used.

Age: 8 weeks old.

Experimental Design:

Acclimatization: Acclimatize the mice for at least one week before the experiment.

Grouping: Divide the db/db mice into a vehicle control group and an Astragaloside I
treatment group. Include a group of db/m mice as a non-diabetic control.

Treatment: Administer Astragaloside I (e.g., 50 mg/kg/day) or vehicle (e.g., saline) to the

respective groups via oral gavage for a period of 8-12 weeks.

Monitoring: Monitor body weight, food and water intake, and blood glucose levels weekly.

Collect 24-hour urine samples at regular intervals to measure albumin and creatinine levels.

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood

and kidney tissues.

Blood Analysis: Measure serum creatinine and blood urea nitrogen (BUN).

Kidney Analysis:

Perform histological analysis (e.g., H&E, PAS staining) to assess renal morphology.
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Conduct immunohistochemistry or Western blotting to analyze the expression of

relevant proteins (e.g., markers of fibrosis and inflammation).

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes

related to the disease pathology.

Ethical Considerations: All animal experiments must be conducted in accordance with the

guidelines of the institutional animal care and use committee (IACUC).

This in-depth technical guide provides a solid foundation for researchers and drug development

professionals working with Astragaloside I. The provided data, protocols, and pathway

diagrams are intended to facilitate further investigation into the therapeutic potential of this

promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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